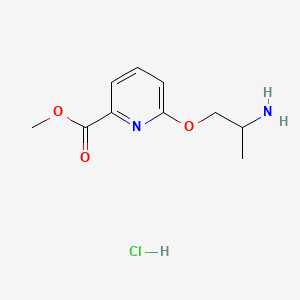
Methyl6-(2-aminopropoxy)pyridine-2-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 and a molecular weight of 246.69 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 6-hydroxypyridine-2-carboxylic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Análisis De Reacciones Químicas
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Aplicaciones Científicas De Investigación
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. It can bind to active sites of enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride can be compared with other similar compounds such as:
Methyl 6-methylpyridine-2-carboxylate: This compound has a similar structure but lacks the aminopropoxy group, which may result in different chemical properties and applications.
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine-2-carboxylate core but differ in their substituents, leading to variations in their reactivity and uses.
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride stands out due to its unique aminopropoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15ClN2O3 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
methyl 6-(2-aminopropoxy)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-7(11)6-15-9-5-3-4-8(12-9)10(13)14-2;/h3-5,7H,6,11H2,1-2H3;1H |
Clave InChI |
ICJRDGMUAKYDBK-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC(=N1)C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)











![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride](/img/structure/B13510757.png)
